1-Methyl-4-nitro-1H-pyrazol-3-amine

Neuroscience Enzyme Inhibition Nitric Oxide Synthase (nNOS)

Medicinal chemistry programs require precise isomer control for SAR validation. Substituting nitro-aminopyrazole isomers alters biological activity and invalidates structure-activity relationships. - **Validated scaffold**: IC50 = 410 nM against rat nNOS, enabling kinase and NOS inhibitor programs. - **Cost-effective synthesis**: 87% yield via Hofmann rearrangement; ideal for scale-up. - **Drug-like core**: Low MW (142.12) and metabolic stability as phenol bioisostere. BenchChem supplies this specific 1,3,4-substituted pyrazole with verified isomer purity.

Molecular Formula C4H6N4O2
Molecular Weight 142.118
CAS No. 20055-00-9
Cat. No. B2727026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-1H-pyrazol-3-amine
CAS20055-00-9
Molecular FormulaC4H6N4O2
Molecular Weight142.118
Structural Identifiers
SMILESCN1C=C(C(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6)
InChIKeyATPXGQVBSCIPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitro-1H-pyrazol-3-amine: Chemical Profile & Sourcing


1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS: 20055-00-9) is a heterocyclic organic compound belonging to the aminopyrazole class, characterized by a pyrazole ring substituted with a methyl group at position 1 and a nitro group at position 4 . With the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol , this compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for medicinal chemistry and agrochemical research. Its structure, featuring both a nucleophilic amine and an electron-withdrawing nitro group, makes it a valuable building block for generating diverse chemical libraries .

Synthetic building block for medchem and agrochemical research
Unique 1,3,4-substitution pattern defines reactivity and scaffold geometry
Nucleophilic amine and electron-withdrawing nitro group enable derivatization

1-Methyl-4-nitro-1H-pyrazol-3-amine: Irreplaceable Scaffold


The unique electronic and steric environment of 1-methyl-4-nitro-1H-pyrazol-3-amine, dictated by the specific 1,3,4-substitution pattern on the pyrazole core, cannot be replicated by generic or closely related analogs. Simply interchanging a 4-nitro-1H-pyrazol-3-amine or a 3-nitro-1-methyl-1H-pyrazol-4-amine will lead to significantly different reactivity, biological target engagement, and physicochemical properties. For instance, the position of the nitro group directly influences the compound's hydrogen-bonding capabilities and electron density, which are critical for its role as a scaffold in structure-activity relationship (SAR) studies. Failure to use this specific isomer can invalidate research outcomes, as even minor structural changes can result in a complete loss of potency or a different selectivity profile against biological targets like kinases or nitric oxide synthases [1].

Regioisomer mismatch
Changing nitro or methyl position alters H-bonding, electron density, and target engagement profile; may require re-validation.
SAR sensitivity
Minor structural shifts can lead to different selectivity against kinases or NOS; reported bioactivity may not transfer to close analogs.
Physicochemical divergence
Isomer substitution affects solubility, lipophilicity, and metabolic stability; direct replacement without method review may compromise assay consistency.

1-Methyl-4-nitro-1H-pyrazol-3-amine: Comparative Performance


nNOS Inhibition Potency Comparison

In a neuronal nitric oxide synthase (nNOS) enzyme inhibition assay using rat brain homogenates, 1-methyl-4-nitro-1H-pyrazol-3-amine exhibited an IC50 of 410 nM [1]. This potency is contrasted with an unnamed nNOS inhibitor from the same class, which in a separate but comparable assay using recombinant human nNOS, showed an IC50 of 12,800 nM [2]. While assays differ in species and enzyme source, the ~31-fold difference in potency underscores the significant impact of specific substitution patterns on biological activity within the aminopyrazole class.

nNOS inhibition
Cross-study comparable
IC₅₀ 410 nM vs IC₅₀ 12,800 nM
~31-fold difference
Supports nNOS inhibitor research fit
Different species/enzyme sources; cross-study, direct comparison requires validation
Neuroscience Enzyme Inhibition Nitric Oxide Synthase (nNOS)

Synthetic Efficiency Advantage

The synthesis of 4-nitropyrazol-3-ones, which are structurally related to the target compound, can be achieved through a four-step reaction sequence starting from pyrazole-3-ones [1]. This multi-step process yields the desired 4-nitropyrazol-3-ones 3b-d. In contrast, a more direct and efficient synthesis of 3-amino-4-nitropyrazole, a key precursor to 1-methyl-4-nitro-1H-pyrazol-3-amine, is reported via Hofmann rearrangement of 4-nitropyrazole-3-carboxamide at 50-55°C, providing an 87% yield . This high-yielding, one-step transformation offers a clear advantage in terms of atom economy and process efficiency compared to lengthier, potentially lower-yielding multi-step sequences.

Precursor synthesis
Reported
87% yield
Single-step Hofmann rearrangement
Supports procurement cost and scalability evaluation
Yield refers to 3-amino-4-nitropyrazole precursor; final product step not included
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Molecular Weight and Lipophilicity Advantage

The molecular weight of 1-methyl-4-nitro-1H-pyrazol-3-amine is 142.12 g/mol . This is significantly lower than many elaborated analogs, such as those used in kinase inhibitor libraries which often exceed 300 g/mol. Within the aminopyrazole class, the pyrazole ring itself is recognized as a more lipophilic and metabolically stable bioisostere of phenol . This class-level property, when combined with the low molecular weight of this specific compound, suggests it offers a favorable starting point for lead optimization, allowing for subsequent functionalization without exceeding typical drug-likeness thresholds.

Molecular weight
Class-level
142.12 g/mol
Lower MW vs typical kinase inhibitor libraries (>300 g/mol)
May support lead-like physicochemical space
Pyrazole as phenol bioisostere; class-level inference, verify for specific project
Medicinal Chemistry ADME Prediction Property-Based Design

1-Methyl-4-nitro-1H-pyrazol-3-amine: Key Application Scenarios


nNOS Inhibitor Lead Generation

Given its demonstrated IC50 of 410 nM against rat nNOS [1], 1-methyl-4-nitro-1H-pyrazol-3-amine is a chemically validated starting point for medicinal chemistry programs targeting neuronal nitric oxide synthase. Researchers can use this compound as a scaffold to build focused libraries, aiming to improve potency and selectivity through structure-activity relationship (SAR) studies.

Heterocyclic Building Block Synthesis

The high-yielding (87%) synthesis of its 3-amino-4-nitropyrazole precursor via Hofmann rearrangement [1] positions 1-methyl-4-nitro-1H-pyrazol-3-amine as an economically viable intermediate. It is well-suited for large-scale production of diverse pyrazole-containing compounds, including potential pharmaceuticals and agrochemicals, where cost-effective access to the core scaffold is paramount.

Kinase Inhibitor Library Design

With its low molecular weight (142.12 g/mol) [1] and the inherent metabolic stability of the pyrazole ring as a phenol bioisostere , this compound is an ideal core for constructing compound libraries aimed at kinase inhibition. Its 'lean' profile allows medicinal chemists to introduce diverse substituents while maintaining overall drug-like physicochemical properties, a crucial factor in early-stage lead optimization.

3-Aminopyrazole Precursor

The presence of the primary amine at the 3-position and the nitro group at the 4-position makes this compound a versatile precursor for further derivatization [1]. It can be readily transformed into N-substituted derivatives, Schiff bases, or amides, which are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Application
Selection Property
Validation Focus
nNOS pathway inhibitor research
nNOS inhibition assay context
nNOS potency and selectivity optimization
Heterocyclic building block synthesis
Efficient precursor synthesis route
Scalability and cost-effective access
Kinase-focused library design
Low MW and pyrazole bioisostere profile
Lead-like property maintenance during optimization
Aminopyrazole derivatization
Primary amine at 3-position, nitro at 4-position
Functionalization to N-substituted derivatives, amides, Schiff bases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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